Boc-D-Lys-OH

Catalog No.
S1768132
CAS No.
106719-44-2
M.F
C11H22N2O4
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Lys-OH

CAS Number

106719-44-2

Product Name

Boc-D-Lys-OH

IUPAC Name

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Synonyms

Boc-D-Lys-OH;106719-44-2;Nalpha-(tert-Butoxycarbonyl)-D-lysine;Nalpha-Boc-D-lysine;Boc-L-Lys-OH;N-(tert-Butoxycarbonyl)-D-lysine;N-ALPHA-T-BUTOXYCARBONYL-D-LYSINE;(R)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoicacid;N2-Boc-D-lysine;AmbotzBAA1042;n-alpha-boc-d-lysine;BOC-D-LYSINE;N-A-BOC-D-LYSINE;AC1Q1MU4;SCHEMBL918952;CTK3J6028;MolPort-005-935-834;ZINC2555028;ANW-15428;AKOS015841357;N~2~-(Tert-Butoxycarbonyl)-D-Lysine;AB02921;AM81905;RTX-011106;AC-17132

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O

Building Block for Peptide Synthesis

Boc-D-Lys-OH serves as a crucial building block for the construction of peptides containing D-lysine, the mirror image of the naturally occurring L-lysine. Peptides are short chains of amino acids linked together by peptide bonds and play various roles in living organisms. Scientists utilize Boc-D-Lys-OH to synthesize peptides with specific functionalities, including:

  • Studying protein-protein interactions: By incorporating D-lysine into peptides, researchers can probe interactions between proteins and gain insights into their function and potential therapeutic targets .
  • Developing enzyme inhibitors: D-lysine peptides can mimic the natural substrates of enzymes, allowing researchers to design and test potential inhibitors for therapeutic purposes .
  • Creating diagnostic tools: Peptides containing D-lysine can be used as probes to detect specific molecules or processes in biological samples, aiding in disease diagnosis and research .

Advantages of Boc-D-Lys-OH in Peptide Synthesis

Boc-D-Lys-OH offers several advantages compared to other protected amino acids in peptide synthesis:

  • Site-specific protection: The Boc group protects the alpha-amino group of D-lysine, ensuring that only the side chain is available for peptide bond formation, leading to well-defined peptide sequences .
  • Stability: Boc-D-Lys-OH exhibits good stability under various reaction conditions commonly used in peptide synthesis, minimizing side reactions and ensuring efficient coupling with other amino acids .
  • Commercially available: Boc-D-Lys-OH is readily available from various chemical suppliers, making it a convenient choice for researchers involved in peptide synthesis.

Boc-D-Lys-OH, or N-tert-butoxycarbonyl-D-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-lysine. This compound has a molecular formula of C₁₁H₂₂N₂O₄ and a molar mass of 246.3 g/mol. Boc-D-Lys-OH appears as a white to yellowish powder or crystal and is known for its good thermal and light stability, making it suitable for various chemical applications .

Typical of amino acids:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding D-lysine.
  • Coupling Reactions: It can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
  • Click Chemistry: When modified with an azide group, it can undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the formation of complex molecular structures .

Boc-D-Lys-OH exhibits biological significance primarily due to its role as a building block in peptide synthesis. Peptides containing D-lysine have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties. The unique stereochemistry of D-lysine can influence the biological activity of peptides, making Boc-D-Lys-OH a valuable compound in medicinal chemistry .

Boc-D-Lys-OH can be synthesized through various methods:

  • Direct Protection: D-lysine is reacted with tert-butoxycarbonyl anhydride in an organic solvent to introduce the Boc group.
  • Solid Phase Peptide Synthesis: It can be incorporated into peptides using solid-phase techniques, where the Boc group serves as a temporary protecting group during synthesis.
  • Alternative Protecting Groups: Other protecting groups may be used in conjunction with Boc to facilitate specific reactions or improve yields .

Boc-D-Lys-OH finds applications in several fields:

  • Peptide Synthesis: As a protected amino acid, it is widely used in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Its derivatives are explored for potential use in drug formulations due to their biological activities.
  • Bioconjugation: It serves as a precursor for bioconjugation strategies, enabling the attachment of drugs or labels to peptides .

Studies on Boc-D-Lys-OH often focus on its interactions within peptide chains and its reactivity in various chemical environments. Research indicates that the presence of D-lysine can enhance peptide stability and influence binding affinities to biological targets. Interaction studies also explore how modifications to the Boc group affect reactivity and biological performance .

Boc-D-Lys-OH shares structural similarities with several other compounds, particularly other amino acid derivatives. Here are some notable comparisons:

Compound NameStructure SimilaritiesUnique Features
Boc-Lys-OHSimilar Boc protecting group on lysineLacks stereochemical variation
Fmoc-D-Lys-OHContains a different protecting group (Fmoc)Stable under basic conditions
Ac-D-Lys-OHAcetyl protection instead of BocOften used for different synthetic pathways
Z-D-Lys-OHBenzyloxycarbonyl protectionMore complex synthesis routes

Boc-D-Lys-OH is unique due to its specific stereochemistry (D-isomer) and its favorable stability characteristics, which make it particularly useful in peptide synthesis compared to other derivatives .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.15795719 g/mol

Monoisotopic Mass

246.15795719 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-15

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